molecular formula C14H11FO2 B6395885 6-Fluoro-2-(2-methylphenyl)benzoic acid CAS No. 1261926-33-3

6-Fluoro-2-(2-methylphenyl)benzoic acid

Cat. No.: B6395885
CAS No.: 1261926-33-3
M. Wt: 230.23 g/mol
InChI Key: NNLIQKNZNCOEBG-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-methylphenyl)benzoic acid is a fluorinated aromatic compound characterized by a benzoic acid core substituted with a fluorine atom at position 6 and a 2-methylphenyl group at position 2.

Properties

IUPAC Name

2-fluoro-6-(2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-2-3-6-10(9)11-7-4-8-12(15)13(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLIQKNZNCOEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688589
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-33-3
Record name 3-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Fluoro-2-(2-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

In an industrial setting, the production of 6-Fluoro-2-(2-methylphenyl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(2-methylphenyl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

6-Fluoro-2-(2-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 6-Fluoro-2-(2-methylphenyl)benzoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Features Applications/Research Findings
6-Fluoro-2-(2-methylphenyl)benzoic acid C₁₄H₁₁FO₂ 230.24 6-F, 2-(2-methylphenyl) Balanced lipophilicity; potential COX-2 inhibition Drug development, material science
6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid C₁₄H₈ClF₃O₂ 300.66 6-Cl, 2-(2-CF₃) Higher acidity due to electron-withdrawing CF₃ group; enhanced stability Agrochemical intermediates
6-Fluoro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid C₁₄H₇F₅O₂ 302.20 6-F, 2-(2-F-3-CF₃) Multiple fluorines improve metabolic stability and binding affinity Medicinal chemistry (enzyme inhibitors)
4-Fluoro-2-(2-methylthiophenyl)benzoic acid C₁₄H₁₁FO₂S 262.30 4-F, 2-(2-methylthiophenyl) Thioether group enhances π-π stacking; redox activity Catalysis, organic electronics
6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid C₁₀H₁₁FO₄ 214.19 6-F, 2-(methoxymethoxy), 3-CH₃ Polar substituents increase solubility; prodrug potential Fluorinated pharmaceuticals
2-Amino-6-fluorobenzoic acid C₇H₆FNO₂ 155.13 2-NH₂, 6-F Amino group enables conjugation; moderate bioactivity Peptide mimetics, polymer chemistry

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups
  • Fluorine and Trifluoromethyl Groups : The trifluoromethyl (CF₃) group in 6-Chloro-2-(2-trifluoromethylphenyl)benzoic acid increases acidity (pKa ~2.5) compared to the methyl group in the target compound (estimated pKa ~3.8), enhancing interactions with basic residues in enzyme active sites .
  • Methyl vs. Thiophenyl : The 2-methylphenyl group in the target compound improves lipophilicity (logP ~3.2), whereas the 2-methylthiophenyl group in 4-Fluoro-2-(2-methylthiophenyl)benzoic acid introduces sulfur-mediated redox activity, useful in catalytic applications .
Positional Isomerism
  • 6-Fluoro vs. 4-Fluoro : Substitution at position 6 (target compound) vs. position 4 (e.g., 4-Fluoro-2-methoxy-6-methyl benzoic acid) alters steric hindrance and electronic distribution, affecting binding to biological targets like cyclooxygenases .
Functional Group Diversity
  • Carboxylic Acid vs. Ester: Methyl esters (e.g., Methyl 6-amino-2-fluoro-3-methylbenzoate) exhibit higher membrane permeability than carboxylic acids but require hydrolysis for bioactivation .

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